2,2-diphenyl-5-[4-[(Z)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile
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Overview
Description
SC 26196 is a potent, orally active inhibitor of Delta6 desaturase, also known as fatty acid desaturase 2. This enzyme plays a crucial role in the desaturation of dietary linoleic acid to arachidonic acid, a key step in the synthesis of polyunsaturated fatty acids. SC 26196 has been shown to have significant anti-inflammatory properties and is used extensively in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SC 26196 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of a piperazine derivative with a pyridine aldehyde to form the core piperazine-pyridine structure.
Introduction of functional groups: The core structure is then modified by introducing diphenyl groups and a nitrile group through a series of substitution reactions
Industrial Production Methods
Industrial production of SC 26196 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
SC 26196 undergoes several types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one functional group with another
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents
Major Products Formed
The major products formed from these reactions include various derivatives of SC 26196 with modified functional groups. These derivatives are often used to study the structure-activity relationship of the compound .
Scientific Research Applications
SC 26196 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of Delta6 desaturase in fatty acid metabolism.
Biology: It is used to investigate the effects of Delta6 desaturase inhibition on cellular processes such as proliferation and differentiation.
Medicine: It is being studied for its potential therapeutic effects in conditions such as inflammation, cancer, and metabolic disorders.
Industry: It is used in the development of new drugs and therapeutic agents targeting fatty acid metabolism
Mechanism of Action
SC 26196 exerts its effects by inhibiting the activity of Delta6 desaturase, an enzyme involved in the desaturation of linoleic acid to arachidonic acid. This inhibition leads to a decrease in the levels of arachidonic acid and other polyunsaturated fatty acids, which are key mediators of inflammation. The molecular targets and pathways involved include the inhibition of Delta6 desaturase activity and the subsequent reduction in the synthesis of pro-inflammatory mediators .
Comparison with Similar Compounds
SC 26196 is unique in its selectivity and potency as a Delta6 desaturase inhibitor. Similar compounds include:
Delta5 desaturase inhibitors: These compounds inhibit a different enzyme in the fatty acid desaturation pathway.
Stearoyl-CoA desaturase inhibitors: These compounds inhibit the desaturation of stearic acid to oleic acid.
Other fatty acid desaturase inhibitors: These compounds target different enzymes in the fatty acid metabolism pathway
SC 26196 stands out due to its high selectivity for Delta6 desaturase and its potent anti-inflammatory properties, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C27H29N5 |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
2,2-diphenyl-5-[4-[(Z)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile |
InChI |
InChI=1S/C27H29N5/c28-23-27(25-10-3-1-4-11-25,26-12-5-2-6-13-26)14-8-16-31-17-19-32(20-18-31)30-22-24-9-7-15-29-21-24/h1-7,9-13,15,21-22H,8,14,16-20H2/b30-22- |
InChI Key |
QFYKXKMYVYOUNJ-SWKFRHMKSA-N |
Isomeric SMILES |
C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=CN=CC=C4 |
Canonical SMILES |
C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4 |
Origin of Product |
United States |
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